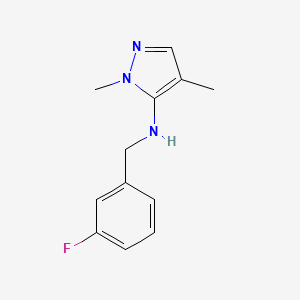

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1,4-dimethyl-substituted pyrazole core with a 3-fluorobenzylamine substituent at position 5. The compound’s structure combines steric effects from the methyl groups with electronic modulation from the fluorine atom, making it a candidate for exploration in medicinal chemistry and materials science. Its molecular formula is inferred as C₁₂H₁₄FN₃, with a molecular weight of 235.27 g/mol.

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-9-7-15-16(2)12(9)14-8-10-4-3-5-11(13)6-10/h3-7,14H,8H2,1-2H3 |

InChI Key |

XOKZIUQGOZCVJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-diketone.

Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorophenylmethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. For instance, compounds structurally related to this pyrazole have shown promising results in inhibiting cancer cell growth across various types of cancer.

Case Study:

A study investigating the anticancer effects of similar pyrazole compounds reported percent growth inhibitions (PGIs) against several cancer cell lines:

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These findings suggest that the incorporation of fluorinated benzyl groups may enhance the anticancer activity of pyrazole derivatives .

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Research Insight:

A comparative analysis of various pyrazole derivatives indicated that those with electron-withdrawing groups, such as fluorine, significantly reduced inflammatory markers in vitro .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of new pyrazole-based compounds through various chemical reactions.

Synthesis Example:

Under controlled conditions, this compound can be synthesized via a reaction involving 4-amino-3,5-dimethyl-1-pyrazole and benzaldehyde derivatives under acidic conditions .

| Reactants | Product |

|---|---|

| 4-amino-3,5-dimethyl-1-pyrazole + Benzaldehyde | This compound |

Development of Functional Materials

This compound is being investigated for its potential use in developing functional materials due to its unique electronic properties.

Research Findings:

Studies have shown that incorporating fluorinated compounds into polymer matrices can enhance thermal stability and mechanical properties . This compound's ability to interact with polymer chains can lead to improved material performance.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The target compound’s 5-position benzylamine substitution contrasts with analogs like 3-(3-fluorophenyl)-1H-pyrazol-5-amine (4g) and 3-phenyl-1H-pyrazol-5-amine (4h) (), which feature aryl groups at the pyrazole’s 3-position. Key differences include:

- Substituent Flexibility : The benzyl group in the target compound introduces a methylene linker, enhancing conformational flexibility compared to the rigid aryl substitutions in 4g and 4h.

- Electronic Effects : Fluorine at the meta-position of the benzyl group (target) vs. the meta-position of the aryl ring (4g) alters resonance and inductive effects.

Table 1: Structural and Spectroscopic Comparison

Functional Group and Hydrogen Bonding Capacity

- Primary vs. Secondary Amine: The target compound’s secondary amine (N-benzyl) has reduced hydrogen-bonding donor capacity compared to the primary amines in 4g and 4h. This may influence solubility and receptor interactions.

- Carboxamide vs.

Fluorine Substitution Impact

- Positional Effects : In 4g, fluorine at the aryl meta-position deshields adjacent protons, shifting aromatic ¹H-NMR signals upfield (δ 6.83–7.37) compared to 4h’s phenyl analog (δ 7.15–7.60) . The target’s 3-fluorobenzyl group likely induces similar deshielding but with distinct electronic effects due to the CH₂ spacer.

Steric and Physicochemical Properties

Biological Activity

N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antibacterial agent and has been explored for its anti-inflammatory and analgesic properties. Below, we delve into its biological activity, mechanisms of action, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrazole ring with a 3-fluorobenzyl group and two methyl groups at the 1 and 4 positions. Its molecular formula is with a molecular weight of approximately 225.26 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies suggest that its mechanism may involve the inhibition of specific bacterial enzymes or pathways essential for growth. The fluorophenyl group is believed to enhance binding affinity to biological targets, potentially leading to effective modulation of their activity.

Anti-inflammatory and Analgesic Effects

In addition to antibacterial properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are commonly associated with analgesic effects, making this compound a candidate for further pharmacological evaluation in pain management therapies.

The precise mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating various biochemical pathways. This interaction may lead to alterations in cellular processes relevant to inflammation and infection.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 3-fluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains. The structure–activity relationship (SAR) studies indicated that modifications on the pyrazole ring could enhance antibacterial efficacy.

- Anti-inflammatory Studies : Animal models have shown that treatment with this compound resulted in significant reductions in inflammatory markers and pain responses compared to control groups.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine | Structure | Antibacterial | Similar efficacy but different binding dynamics due to 4-position substitution |

| N-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Structure | Moderate antibacterial | Exhibits lower potency compared to 3-fluoro derivative |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine?

Methodological Answer:

The synthesis of pyrazole derivatives like this compound typically involves multi-step reactions, including condensation and nucleophilic substitutions. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve yields in cyclocondensation steps .

- Temperature control : Exothermic reactions (e.g., fluorobenzyl group coupling) require gradual addition and cooling to prevent side products.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the pure compound.

Reference:

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent environments (e.g., fluorobenzyl protons at ~4.5 ppm for benzylic CH₂; pyrazole ring protons at 6.0–7.5 ppm). Coupling constants (e.g., ³JHF ~12 Hz) confirm fluorine proximity .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of fluorobenzyl group).

Reference:

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and disorder modeling. For twinned crystals, use HKLF5 format in SHELXL to refine twin laws .

- Validation : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis for hydrogen bonding.

Reference:

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Core Modifications : Replace the 3-fluorobenzyl group with other halogens (Cl, Br) to assess electronic effects on bioactivity.

- Substituent Analysis : Compare analogs (e.g., ethyl vs. methyl groups at pyrazole N1) using in vitro assays (e.g., enzyme inhibition).

- Data Interpretation : Correlate logP values (calculated via ChemAxon) with cellular permeability trends.

Reference:

Advanced: How should researchers reconcile contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and predict NMR/IR spectra.

- Discrepancy Analysis : Adjust solvent models (e.g., IEFPCM for DMSO) or consider tautomeric equilibria (e.g., pyrazole ring proton shifts).

- Validation : Compare experimental vs. theoretical coupling constants (²J/³J) for fluorinated groups .

Reference:

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing fluorobenzyl interactions with hydrophobic pockets .

Reference:

Basic: How can thermal stability be assessed for long-term storage?

Methodological Answer:

- TGA/DSC : Measure decomposition onset temperature (T₀) under nitrogen. Pyrazole derivatives typically degrade at 180–250°C.

- Storage Conditions : Store at –20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the fluorobenzyl group .

Reference:

Basic: What methods improve solubility for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- logP Adjustment : Introduce polar groups (e.g., –OH, –COOH) via derivatization while monitoring SAR trade-offs.

- pH Optimization : Test solubility in buffered solutions (pH 4–8) to identify protonation effects .

Reference:

Advanced: How does the 3-fluorobenzyl group influence reactivity and bioactivity?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity alters electron density on the pyrazole ring, affecting nucleophilic substitution rates.

- Bioactivity : Fluorine enhances membrane permeability and metabolic stability (C-F bonds resist oxidation). Compare IC₅₀ values against non-fluorinated analogs in enzyme assays .

Reference:

Advanced: What strategies identify polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.